molecular formula C21H25N3O7 B2468345 Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

カタログ番号: B2468345
分子量: 431.4 g/mol
InChIキー: OYLZNRHNLPWFGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a potent and selective CDK inhibitor with demonstrated efficacy in cancer research models [1]. This compound targets cyclin-dependent kinases, key regulators of the cell cycle, and has been shown to induce cell cycle arrest and apoptosis in various human cancer cell lines [1]. Its mechanism involves competing with ATP for the binding site on the kinase domain, thereby inhibiting phosphorylation of downstream targets and halting uncontrolled cellular proliferation. The 3,4,5-trimethoxyphenyl moiety is a critical structural feature that enhances its binding affinity and selectivity. As a research chemical, it serves as a valuable tool for probing CDK-related signaling pathways, investigating mechanisms of carcinogenesis, and evaluating potential therapeutic strategies in oncology. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7/c1-10-14(20(26)31-7)15(11-8-12(28-4)17(30-6)13(9-11)29-5)16-18(22-10)23(2)21(27)24(3)19(16)25/h8-9,15,22H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLZNRHNLPWFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₇H₁₅N₃O₅
  • Molecular Weight : 341.32 g/mol
  • SMILES Notation : O=C(NC1=O)N(C2=CC=CC=C2OC)C3=C1C(C(OC)=O)=CC(C)=N3

Anticancer Activity

Several studies have investigated the anticancer properties of methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It inhibits proliferation by interfering with DNA synthesis and repair mechanisms.
  • Case Studies :
    • A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 15 µM.
    • Another investigation reported its effectiveness against lung cancer cell lines (A549), where it inhibited cell migration and invasion.
StudyCell LineIC50 Value (µM)Mechanism
MCF-715Apoptosis induction
A54920Cell migration inhibition

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored.

  • Activity Spectrum : It exhibits activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL.
  • Research Findings :
    • In vitro studies indicated that the compound disrupts bacterial cell wall synthesis and function.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Pharmacological Properties

The pharmacokinetics of methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate suggest favorable absorption characteristics with moderate bioavailability.

Toxicity Profile

Preliminary toxicity assessments indicate that the compound has a low toxicity profile in animal models up to a dosage of 100 mg/kg body weight. Further studies are necessary to fully elucidate its safety in long-term use.

類似化合物との比較

Structural Analogues and Their Key Features

A comparative analysis of structurally related compounds is presented below, focusing on core scaffolds, substituents, synthesis efficiency, and bioactivity.

Substituent Effects on Bioactivity and Physicochemical Properties

  • Core Scaffold Differences :
    • Hexahydropyrido[2,3-d]pyrimidine (target) vs. tetrahydropyrimidine (): The former’s fused ring system may improve rigidity and binding specificity.
    • Triazolo-pyrimidines (): Nitrogen-rich cores could enhance interactions with enzymatic targets (e.g., kinase inhibition).
  • Carboxylate Esters : Methyl (target) vs. ethyl/allyl esters () influence solubility and metabolic stability. Allyl esters () may offer click chemistry compatibility for prodrug strategies.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for preparing this hexahydropyrido[2,3-d]pyrimidine derivative? A: The compound is typically synthesized via multi-step reactions starting with condensation of substituted benzaldehyde derivatives (e.g., 3,4,5-trimethoxybenzaldehyde) with urea or thiourea, followed by cyclization. For example, a Biginelli-like reaction under reflux in ethanol/acetic acid with methyl acetoacetate yields the tetrahydropyrimidine core, which is further functionalized with methyl groups and ester moieties . Key steps include refluxing for 9–12 hours and recrystallization from ethyl acetate/ethanol mixtures to achieve ≥70% purity .

Advanced Synthesis: Regioselectivity and Optimization

Q: How can regioselectivity challenges during synthesis be addressed, particularly in introducing the 3,4,5-trimethoxyphenyl group? A: Regioselectivity is controlled by adjusting solvent polarity and temperature. For instance, using DMSO as a solvent at 80–90°C promotes nucleophilic attack at the C5 position of the pyrimidine ring. Catalytic amounts of Lewis acids (e.g., ZnCl₂) enhance yields (up to 78%) by stabilizing transition states. Monitoring via TLC and optimizing stoichiometric ratios of aldehyde to urea derivatives (1:1.2 molar ratio) minimizes side products .

Basic Structural Characterization

Q: What spectroscopic techniques are essential for confirming the structure of this compound? A: A combination of 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is critical. Key NMR signals include:

  • 1H^1H: δ 2.15 (s, 3H, CH₃), δ 3.72–3.75 (s, 9H, OCH₃), δ 5.74 (s, 1H, CH) .
  • 13C^{13}C: δ 166.25 (COO), δ 158.99 (CAr) .
    HRMS (ESI-MS) confirms the molecular ion peak at m/z 359.17 [M⁺ + Na⁺] .

Advanced Structural Analysis: X-ray Crystallography

Q: How does X-ray crystallography resolve conformational ambiguities in the bicyclic system? A: Single-crystal X-ray diffraction reveals puckering in the pyrimidine ring (flattened boat conformation) with a dihedral angle of 80.94° between the pyrimidine and aryl rings. The chiral C5 atom deviates by 0.224 Å from the mean plane, confirming steric strain due to the 3,4,5-trimethoxyphenyl group . Hydrogen bonding (C–H···O) stabilizes crystal packing along the c-axis .

Biological Activity Mechanisms

Q: What methodologies are used to investigate its potential as a kinase inhibitor? A: Molecular docking studies (e.g., using AutoDock Vina) predict interactions with ATP-binding pockets of kinases. In vitro assays measure IC₅₀ values via fluorescence polarization (FP) or radiometric assays. Substituent modifications (e.g., methoxy vs. chloro groups) are correlated with activity using QSAR models .

Analytical Data Contradictions

Q: How should conflicting NMR data from different synthesis batches be resolved? A: Batch variations often arise from residual solvents or tautomerism. Use deuterated DMSO for NMR to stabilize enol-keto tautomers. Compare 1H^1H-NMR δ 6.18 (2H, CArH) with HRMS to confirm purity. Contradictions in melting points (e.g., 252–254°C vs. 427–428 K) may reflect polymorphic forms, resolvable via DSC analysis .

Computational Modeling Applications

Q: How can DFT calculations predict electronic properties relevant to reactivity? A: Density Functional Theory (B3LYP/6-311+G**) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). For this compound, a low bandgap (~3.5 eV) suggests electrophilic susceptibility at the C2 carbonyl, guiding functionalization strategies .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the phenyl ring influence bioactivity? A: Systematic SAR studies replace 3,4,5-trimethoxy groups with halogens or alkyl chains. In vitro testing shows:

  • 3,4,5-Trimethoxy : Enhanced solubility and π-stacking (IC₅₀ = 1.2 µM vs. CDK2).
  • 3-Chloro-4-methyl : Increased lipophilicity but reduced potency (IC₅₀ = 8.7 µM) .

Purification Techniques

Q: What chromatographic methods optimize purity for biological assays? A: Flash chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted aldehyde. Final purification uses preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve ≥95% purity. Recrystallization from ethyl acetate/ethanol (3:2) yields single crystals for XRD .

Stability Under Experimental Conditions

Q: How does pH affect the compound’s stability in aqueous buffers? A: Stability studies (HPLC monitoring) show degradation at pH > 8 due to ester hydrolysis. In PBS (pH 7.4, 37°C), t₁/₂ = 48 hours. Add 0.1% BSA to serum-containing media to prevent nonspecific binding .

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